molecular formula C15H8ClF2NOS B5631328 3-chloro-N-(3,4-difluorophenyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(3,4-difluorophenyl)-1-benzothiophene-2-carboxamide

Cat. No. B5631328
M. Wt: 323.7 g/mol
InChI Key: BBNNASKZDDZMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(3,4-difluorophenyl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzothiophene derivatives and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3,4-difluorophenyl)-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting specific enzymes and pathways that are involved in the growth and proliferation of cancer cells and the regulation of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to modulate the activity of specific signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

3-chloro-N-(3,4-difluorophenyl)-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under various conditions, making it suitable for long-term storage. However, it also has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 3-chloro-N-(3,4-difluorophenyl)-1-benzothiophene-2-carboxamide. One potential area of focus is the identification of more specific targets and pathways that are affected by the compound. Another area of interest is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to determine the full range of therapeutic applications of the compound and its potential side effects.

Synthesis Methods

The synthesis of 3-chloro-N-(3,4-difluorophenyl)-1-benzothiophene-2-carboxamide involves a multi-step process that requires specialized equipment and expertise. The most commonly used method involves the reaction of 3,4-difluoroaniline with 2-chlorobenzoic acid in the presence of a catalyst to form the intermediate compound, which is then further reacted with 2-mercaptobenzothiazole to yield the final product.

Scientific Research Applications

3-chloro-N-(3,4-difluorophenyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, inflammation, and autoimmune diseases. In cancer research, it has been found to inhibit the growth of various cancer cells and induce apoptosis. In inflammation and autoimmune diseases, it has been shown to reduce inflammation and modulate the immune response.

properties

IUPAC Name

3-chloro-N-(3,4-difluorophenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF2NOS/c16-13-9-3-1-2-4-12(9)21-14(13)15(20)19-8-5-6-10(17)11(18)7-8/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNNASKZDDZMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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